1-(5-Chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]urea
描述
属性
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O4/c1-22(2)14-11(8-18-16(21-14)26-5)20-15(23)19-10-6-9(17)12(24-3)7-13(10)25-4/h6-8H,1-5H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFVYDWYIODSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=C(C=C2OC)OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]urea typically involves multiple steps, starting with the preparation of the chlorinated phenyl and pyrimidinyl intermediates. Common synthetic routes include:
Nitration and Reduction: The chlorinated phenyl ring can be synthesized through nitration followed by reduction.
Pyrimidine Formation: The pyrimidinyl group is often synthesized through cyclization reactions involving appropriate precursors.
Urea Formation: The final step involves the reaction of the chlorinated phenyl and pyrimidinyl intermediates with a urea derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted urea compounds.
科学研究应用
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
Chemical Identity :
- IUPAC Name: 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea
- CAS Number : 1797974-77-6
- Molecular Formula : C₁₆H₂₀ClN₅O₄
- Molecular Weight : 373.82 g/mol (calculated from formula)
Structural Features :
The compound consists of a urea backbone linking two aromatic moieties:
5-Chloro-2,4-dimethoxyphenyl group : Chlorine at position 5 and methoxy groups at positions 2 and 2.
4-(Dimethylamino)-2-methoxypyrimidin-5-yl group: A pyrimidine ring with a dimethylamino substituent at position 4 and a methoxy group at position 3.
Pharmacological Role: This compound, also referred to as PNU-120596, is a positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs).
Structural and Functional Analogues :
Key Comparative Insights :
The pyrimidine ring in PNU-120596 provides a planar heterocyclic system that may facilitate π-π stacking interactions absent in isoxazole or phenylmethyl analogues .
Impact of Urea vs. Thiourea :
- Thiourea analogues (e.g., ) often exhibit reduced solubility and altered pharmacokinetics due to sulfur’s lower electronegativity, which weakens hydrogen bonding .
Molecular Weight and Bioavailability :
- Compounds like the Eli Lilly kinase inhibitor (MW 581.3) may face challenges in blood-brain barrier penetration due to higher molecular weight, unlike PNU-120596 (MW 373.82), which is more likely to reach CNS targets .
Selectivity and Toxicity: The dimethylamino group in PNU-120596’s pyrimidine ring may reduce off-target effects compared to non-substituted analogues, as seen in ’s 2-chlorophenyl variant .
生物活性
The compound 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]urea (also referred to as its chemical formula C19H24ClN3O3) has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cells.
Chemical Structure and Properties
The molecular structure of the compound consists of a chloro-substituted phenyl ring, a dimethoxyphenyl moiety, and a pyrimidinyl urea structure. The presence of these functional groups is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H24ClN3O3 |
| Molecular Weight | 375.87 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown promising results against both gram-positive bacteria and mycobacterial strains, indicating its potential as an antibacterial agent.
- Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or inhibits protein synthesis, although specific mechanisms are yet to be fully elucidated.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the compound's effects on cancer cell lines. For instance, studies have shown that it exhibits significant cytotoxic effects on human hepatocellular carcinoma (HepG2) and other tumor cell lines.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15.2 |
| K562 (Chronic Myeloid Leukemia) | 22.8 |
| B16F10 (Mouse Melanoma) | 19.7 |
Structure-Activity Relationship (SAR)
The structural components of the compound play a vital role in its biological activity. Modifications to the phenyl or pyrimidinyl groups can enhance or diminish its efficacy:
- Dimethoxy Substituents : These groups may increase lipophilicity, aiding in membrane penetration.
- Chloro Substitution : This halogen may contribute to increased binding affinity for biological targets.
Study 1: Antimicrobial Efficacy
In a study published in PMC, the compound was tested against Staphylococcus aureus and Mycobacterium tuberculosis. It demonstrated submicromolar activity against MRSA strains, suggesting potential for treating resistant infections .
Study 2: Cancer Cell Line Evaluation
A research article highlighted the cytotoxic profile of the compound across various cancer cell lines, noting that it exhibited lower toxicity towards primary mammalian cells compared to established chemotherapeutics . This selectivity is critical for minimizing adverse effects during treatment.
常见问题
Q. What are the recommended synthetic routes for this urea derivative, and how can reaction conditions be optimized for academic-scale production?
The compound is synthesized via urea-forming reactions between isocyanate and amine precursors. A common approach involves reacting substituted phenyl isocyanates with pyrimidinyl amines in inert solvents (e.g., dichloromethane or toluene) under reflux conditions, with a base like triethylamine to neutralize HCl byproducts . Optimization strategies include:
- Screening solvents for improved solubility (polar vs. non-polar).
- Adjusting stoichiometric ratios of reactants (1:1 to 1:1.2 molar equivalents).
- Using catalysts (e.g., DMAP) to accelerate urea bond formation. Reaction progress can be monitored via TLC or HPLC, with typical yields ranging from 60–85% after column purification.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated in structural studies of related urea derivatives (e.g., bond angles and torsion angles) .
- NMR spectroscopy : 1H/13C NMR verifies substituent positions (e.g., methoxy and dimethylamino groups) and purity. Key signals include aromatic protons (δ 6.5–8.0 ppm) and methoxy singlets (δ ~3.8 ppm).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
Q. What initial biological screening approaches are suitable for evaluating this compound’s potential as an enzyme inhibitor?
- In vitro enzymatic assays : Test inhibition against kinases or hydrolases (e.g., IC50 determination using fluorescence or colorimetric substrates).
- Cellular assays : Assess cytotoxicity and target engagement in relevant cell lines (e.g., cancer cells for antiproliferative activity).
- Reference controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different assay platforms?
Discrepancies may arise from assay conditions (e.g., pH, ionic strength, or co-factor availability). Methodological solutions include:
- Orthogonal validation : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Stability studies : Monitor compound degradation in assay buffers via LC-MS to rule out false negatives.
- Proteomic profiling : Identify off-target interactions using pull-down assays or thermal shift analysis .
Q. What computational strategies are recommended to model the binding interactions of this compound with putative protein targets?
- Molecular docking : Use crystal structures (e.g., from PDB) to predict binding poses. Focus on hydrogen bonding with urea carbonyl groups and hydrophobic interactions with aromatic rings .
- Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories (e.g., RMSD/RMSF analysis).
- QSAR modeling : Correlate substituent modifications (e.g., chloro vs. methoxy groups) with activity data to guide SAR .
Q. What methodologies are employed to design and synthesize analogs for structure-activity relationship (SAR) studies?
- Scaffold diversification : Modify the pyrimidine ring (e.g., replace dimethylamino with piperazinyl groups) or the chloro-dimethoxyphenyl moiety (e.g., introduce electron-withdrawing substituents).
- Parallel synthesis : Use automated platforms to generate libraries of analogs via modular coupling reactions .
- Computational filtering : Prioritize analogs with predicted ADMET properties (e.g., solubility >50 µM, LogP <5) using tools like SwissADME.
Q. How can researchers address challenges in achieving enantiomeric purity for chiral analogs of this compound?
- Chiral chromatography : Use HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) for resolution.
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in urea-forming reactions.
- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental and simulated CD spectra .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data between enzymatic inhibition and cellular activity assays?
- Permeability testing : Measure cellular uptake via LC-MS to confirm intracellular compound availability.
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to verify binding in cells.
- Off-target profiling : Screen against kinase panels to identify non-specific effects .
Methodological Tables
Table 1: Key Synthetic Parameters for Academic-Scale Synthesis
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | Reflux (~40°C) | |
| Reaction Time | 12–24 hours | |
| Base | Triethylamine (1.2 eq) | |
| Yield | 60–85% |
Table 2: Recommended Analytical Techniques
| Technique | Application | Reference |
|---|---|---|
| X-ray Crystallography | Confirm 3D structure | |
| 1H/13C NMR | Verify substituents | |
| HRMS | Validate molecular mass |
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